4-(4-Methoxyphenyl)oxane-2,6-dione
Description
4-(4-Methoxyphenyl)oxane-2,6-dione is a bicyclic lactone derivative characterized by an oxane (tetrahydropyran) core substituted at the 4-position with a 4-methoxyphenyl group. This compound belongs to the oxane-2,6-dione family, which is notable for its versatility as a scaffold in medicinal and agrochemical research. The methoxy group at the para position of the phenyl ring enhances electron-donating properties, influencing reactivity and biological activity.
Properties
CAS No. |
57171-24-1 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)oxane-2,6-dione |
InChI |
InChI=1S/C12H12O4/c1-15-10-4-2-8(3-5-10)9-6-11(13)16-12(14)7-9/h2-5,9H,6-7H2,1H3 |
InChI Key |
OPJADAOABCOMIC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=O)OC(=O)C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)OC(=O)C2 |
Other CAS No. |
57171-24-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Herbicidal Activity
A 2012 study evaluated oxane-2,6-dione derivatives substituted with various R groups (Table 1). Key findings include:
- 4-(4-Methoxyphenyl)oxane-2,6-dione: Exhibited moderate herbicidal activity against Brassica napus (rape) but weak activity against Echinochloa crus-galli (barnyard grass) .
- 4-(4-Chlorobenzyl) and 4-(3,4,5-Trimethoxyphenyl) derivatives : Demonstrated higher activity against rape, suggesting electron-withdrawing (chloro) or bulkier substituents (trimethoxy) enhance efficacy.
- 4-Phenyl and 4-(Trifluoromethyl)phenyl analogues : Showed reduced activity, highlighting the critical role of substituent electronic and steric properties.
Table 1. Herbicidal Activity of Oxane-2,6-dione Derivatives
| Substituent (R) | Activity Against Rape | Activity Against Barnyard Grass |
|---|---|---|
| 4-Methoxyphenyl | Moderate | Weak |
| 4-Chlorobenzyl | High | Weak |
| 3,4,5-Trimethoxyphenyl | High | Weak |
| Phenyl | Low | None |
| 4-(Trifluoromethyl)phenyl | Low | None |
Structural Analogues in the Oxane-2,6-dione Family
a) 4-(Propan-2-yl)oxane-2,6-dione (CAS 4160-81-0)
- Substituent : Isopropyl group.
- Applications : Widely used as a small-molecule scaffold in synthetic chemistry due to its stability and commercial availability (priced at €1,350.00/500mg) .
b) 4-(3,4-Dimethoxyphenyl)oxane-2,6-dione (CAS 64139-23-7)
- Substituent : 3,4-Dimethoxyphenyl group.
- Properties : Higher polar surface area (PSA = 61.83) due to additional methoxy groups, which may improve solubility but reduce membrane permeability .
c) 4-(Pentafluoroethyl)oxane-2,6-dione (CID 54499458)
- Substituent : Pentafluoroethyl group.
- Electronic Effects : The electron-withdrawing fluorine atoms increase electrophilicity, making this derivative reactive in nucleophilic substitutions .
- Comparison : Contrasts with the electron-donating methoxy group in the target compound, suggesting divergent applications in fluorination chemistry.
Pyridine-2,6-dione Derivatives
The structurally distinct 4-(4-Methoxyphenyl)-1-phenylpyridine-2,6(1H,3H)-dione () features a pyridine core instead of oxane. Key differences include:
- Reactivity : The pyridine-dione’s methylene group is highly reactive, enabling Mannich reactions to introduce pharmacophores .
- Applications : Used in medicinal chemistry for fused-ring synthesis, whereas oxane-diones are more common in agrochemicals.
Commercial and Stability Considerations
- 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione (CAS 2228184-19-6): Discontinued due to synthesis challenges or instability, underscoring the superior viability of 4-(4-methoxyphenyl) derivatives .
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